molecular formula C75H98N6O18 B15379328 Fmoc-VC-PAB-Eribulin

Fmoc-VC-PAB-Eribulin

Cat. No.: B15379328
M. Wt: 1371.6 g/mol
InChI Key: VAMLTGPZPHPZCO-SRETWVKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Val-Cit-PAB-Eribulin is a critical component in antibody-drug conjugates (ADCs), combining the cytotoxic payload Eribulin with the cleavable linker Fmoc-Val-Cit-PAB. This linker-payload construct enables targeted delivery of Eribulin, a microtubule inhibitor approved for advanced breast cancer, to tumor cells via monoclonal antibodies .

Properties

Molecular Formula

C75H98N6O18

Molecular Weight

1371.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-(carbamoylamino)-1-[4-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C75H98N6O18/c1-39(2)63(81-74(88)91-38-55-52-15-9-7-13-50(52)51-14-8-10-16-53(51)55)71(85)80-56(17-11-12-28-77-72(76)86)70(84)79-44-20-18-43(19-21-44)37-90-73(87)78-36-46(83)33-61-64(89-6)54-32-45(82)31-48-23-25-58-65(94-48)69-68-67(96-58)66-62(97-68)35-75(98-66,99-69)27-26-49-30-41(4)57(92-49)24-22-47-29-40(3)42(5)59(93-47)34-60(54)95-61/h7-10,13-16,18-21,39-40,46-49,54-69,83H,4-5,11-12,17,22-38H2,1-3,6H3,(H,78,87)(H,79,84)(H,80,85)(H,81,88)(H3,76,77,86)/t40-,46+,47+,48-,49+,54+,56+,57+,58+,59-,60+,61-,62-,63+,64-,65+,66+,67?,68?,69+,75+/m1/s1

InChI Key

VAMLTGPZPHPZCO-SRETWVKKSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)C7C(O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview :

  • Linker : Fmoc-Val-Cit-PAB is a protease-cleavable linker sensitive to lysosomal enzymes (e.g., cathepsin B). The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protecting moiety during synthesis, while Val-Cit (valine-citrulline) facilitates enzymatic cleavage .
  • Payload : Eribulin mesylate, a synthetic analog of halichondrin B, inhibits microtubule dynamics, inducing mitotic arrest and apoptosis .
  • Key Properties :
    • Molecular formula: C₃₃H₃₉N₅O₆ (linker) .
    • Solubility: 83.33–123.75 mg/mL in DMSO (varies due to experimental conditions) .
    • Storage: Requires -20°C for stability .

Structural and Functional Differences

Fmoc-Val-Cit-PAB-N-Doxorubicin
  • Structure : Shares the Fmoc-Val-Cit-PAB linker but incorporates doxorubicin, a DNA-intercalating anthracycline .
  • Payload Mechanism : Doxorubicin inhibits topoisomerase II and generates free radicals, causing DNA damage, unlike Eribulin’s microtubule targeting .
  • Molecular Weight : 1171.21 g/mol (vs. 601.69 g/mol for the linker alone) .
MC-Val-Cit-PAB
  • Structure : Replaces Fmoc with maleimidocaproyl (MC), enabling conjugation to antibodies via thiol groups .
  • Application : Used in final ADC constructs, whereas Fmoc-Val-Cit-PAB is an intermediate requiring deprotection .
Non-Cleavable Linkers (e.g., MCC-DM1 in Kadcyla®)
  • Stability : Resists enzymatic cleavage, releasing payloads only upon antibody degradation. This limits off-target toxicity but reduces potency in tumors with low lysosomal activity .

Payload Efficacy and Toxicity Profiles

Compound Payload Mechanism Clinical Indication Key Toxicities
Fmoc-Val-Cit-PAB-Eribulin Microtubule inhibition Advanced breast cancer Neutropenia, peripheral neuropathy
Fmoc-Val-Cit-PAB-N-Doxorubicin DNA intercalation, topoisomerase II inhibition Various solid tumors Cardiotoxicity, myelosuppression
MC-Val-Cit-PAB-MMAE Microtubule disruption (MMAE payload) Lymphoma, solid tumors Peripheral neuropathy, fatigue

Solubility and Stability

Compound Solubility (DMSO) Storage Conditions Stability Challenges
Fmoc-Val-Cit-PAB 83.33–123.75 mg/mL -20°C, anhydrous Hygroscopic DMSO degrades linker
MC-Val-Cit-PAB ~100 mg/mL (estimated) -20°C Maleimide group prone to hydrolysis
Fmoc-Val-Ala-PAB-PNP Data limited -20°C Photo-sensitive nitroaryl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.